molecular formula C15H16ClN3OS B2903732 4-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole CAS No. 897479-53-7

4-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole

Cat. No.: B2903732
CAS No.: 897479-53-7
M. Wt: 321.82
InChI Key: ONOSBXSYDOFDAS-UHFFFAOYSA-N
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Description

4-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring substituted with a piperazine moiety and a cyclopropyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds. Substitution reactions often result in the formation of new alkylated or arylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as an anti-inflammatory agent . It has been evaluated for its ability to inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its structure suggests it could be a candidate for developing new drugs targeting specific biological pathways.

Industry

Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of 4-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, blocking their function and exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole apart is its specific combination of a chlorinated benzothiazole ring, a piperazine moiety, and a cyclopropyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c16-11-2-1-3-12-13(11)17-15(21-12)19-8-6-18(7-9-19)14(20)10-4-5-10/h1-3,10H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOSBXSYDOFDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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